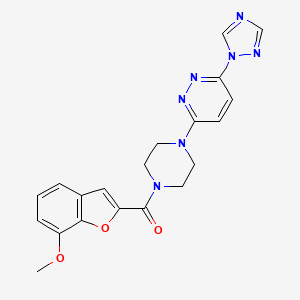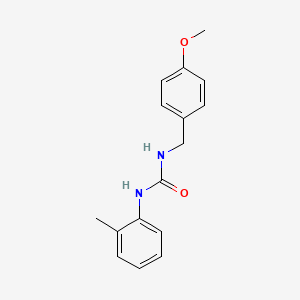![molecular formula C8H14ClF2N B2779281 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2460755-29-5](/img/structure/B2779281.png)
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as WF-23 or WIN 35428, and it belongs to the class of phenyltropanes. The chemical structure of WF-23 is similar to cocaine, which makes it a potential candidate for the development of drugs that can treat cocaine addiction.
Scientific Research Applications
Structural Characterization and Synthesis
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride, as a closely related compound to those studied in various research contexts, has foundational importance in understanding the structural characteristics and synthetic pathways of azabicyclo compounds. The structural characterization of similar azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptan-7-ium chloride, reveals insights into the bridged heterocyclic nucleus found in compounds like epibatidine (S. Britvin & A. Rumyantsev, 2017). Furthermore, the synthesis of related azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, demonstrates the methods for constructing rigid, non-chiral analogs of biologically relevant acids, highlighting the synthetic versatility and potential applications of such compounds in medicinal chemistry (V. Kubyshkin, P. K. Mikhailiuk, & I. Komarov, 2007).
Molecular Structure Analysis
The molecular structure of related compounds, like 7-oxanorbornane, has been extensively studied to understand the geometric and electronic properties of azabicyclo compounds. These studies include gas electron diffraction and spectroscopic methods to determine bond lengths, bond angles, and conformational dynamics, providing a detailed view of the molecular structure that is crucial for designing compounds with desired chemical and physical properties (Kazuko Oyanagi et al., 1975).
Asymmetric Synthesis and Catalysis
The exploration of asymmetric synthesis using azabicyclo compounds as intermediates or catalysts is another area of active research. For instance, derivatives of azabicycloheptanes have been synthesized through Aza-Diels-Alder reactions in aqueous solutions, showcasing the potential of these compounds in stereoselective organic synthesis (H. Waldmann & M. Braun, 1991). This ability to induce chirality and control stereochemistry in synthetic pathways is vital for the development of pharmaceuticals and other biologically active molecules.
Application in Nicotinic Receptor Research
Research on analogues of azabicyclo compounds, such as those related to epibatidine, has provided valuable insights into the design of ligands for nicotinic acetylcholine receptors (nAChRs). These studies have aimed at understanding the binding affinities, receptor selectivities, and biological activities of these compounds, with implications for developing new therapeutics for pain management and neurological disorders (F. Carroll et al., 2001).
properties
IUPAC Name |
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-7(2)3-5-6(4-11-7)8(5,9)10;/h5-6,11H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKBVKETKHZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C2(F)F)CN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-3-carboxamide](/img/structure/B2779198.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779206.png)
![N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2779207.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2779209.png)

![Ethyl 10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2779212.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2779213.png)
![3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B2779216.png)


![1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779219.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779221.png)